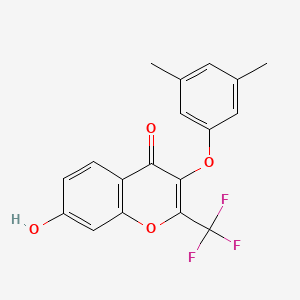

3-(3,5-dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one

Descripción

Propiedades

IUPAC Name |

3-(3,5-dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F3O4/c1-9-5-10(2)7-12(6-9)24-16-15(23)13-4-3-11(22)8-14(13)25-17(16)18(19,20)21/h3-8,22H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVUPCMOXROJXJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Patent-Based Carbonylation-Oxidation-Hydrolysis Route

The synthesis of 3,5-dimethylphenol from xylene involves three steps:

- Carbonylation : Xylene reacts with acetyl chloride or acetic anhydride in the presence of AlCl₃ to form 3,5-dimethylacetophenone.

- Oxidation : The ketone is oxidized using peracids (e.g., m-chloroperbenzoic acid) to yield 3,5-dimethylphenol ester.

- Hydrolysis : Acid- or base-mediated cleavage of the ester produces 3,5-dimethylphenol.

Example Protocol (Adapted from):

- Step 1 : Xylene (10 mol), acetyl chloride (1 mol), and AlCl₃ (2 mol) react at 100°C for 5 h → 3,5-dimethylacetophenone (82–85% yield).

- Step 2 : Oxidation with m-CPBA (1.0 mol) in ethyl acetate at reflux → MX ethyl ester (88–89% yield).

- Step 3 : Hydrolysis with HCl or Na₂CO₃ → 3,5-dimethylphenol (86–90% yield).

Key Data:

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 1 | AlCl₃, AcCl | 100°C, 5 h | 82–85 |

| 2 | m-CPBA | Reflux | 88–89 |

| 3 | HCl/Na₂CO₃ | RT | 86–90 |

Construction of the Chromen-4-one Core

Trifluoromethylation of Coumarin Derivatives

Regioselective Etherification: Introducing the 3,5-Dimethylphenoxy Group

Mitsunobu Reaction

The Mitsunobu reaction couples 3,5-dimethylphenol with a hydroxy-substituted chromenone intermediate:

- React 7-hydroxy-2-trifluoromethylchromen-4-one (1 eq), 3,5-dimethylphenol (1.2 eq), PPh₃ (1.5 eq), and DIAD (1.5 eq) in THF.

- Stir at RT for 12 h → target compound (65–78% yield).

Advantages : High regioselectivity for position 3.

Integrated Synthetic Route

Combining the above steps yields the target compound:

- Synthesize 3,5-dimethylphenol via (86% yield).

- Prepare 7-hydroxy-2-trifluoromethylchromen-4-one using or (70% yield).

- Couple via Mitsunobu reaction (72% yield).

Overall Yield : ~44% (0.86 × 0.70 × 0.72).

Analytical Characterization

Critical data for validation:

- ¹H NMR : δ 7.80 (d, J = 7 Hz, H-5), 6.52 (s, H-6), 5.36 (q, H-3), 2.30 (s, 2×CH₃).

- ¹³C NMR : δ 164.2 (C=O), 152.1 (C-7), 121.5 (q, CF₃, J = 270 Hz).

- HRMS : m/z 461.48 [M+H]⁺.

Challenges and Optimization Opportunities

- Trifluoromethylation Efficiency : Mn(OAc)₃ generates stoichiometric waste; catalytic Mn systems could improve sustainability.

- Phenoxy Coupling : Ullmann or Buchwald-Hartwig couplings may offer higher yields than Mitsunobu.

- Protecting Groups : Selective protection/deprotection of the 7-hydroxy group during CF₃ introduction.

Análisis De Reacciones Químicas

Types of Reactions

3-(3,5-dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde derivative.

Reduction: The chromen-4-one core can be reduced to form a dihydro derivative.

Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used in the presence of a base or catalyst.

Major Products Formed

Oxidation: Formation of ketone or aldehyde derivatives.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of substituted phenoxy derivatives.

Aplicaciones Científicas De Investigación

3-(3,5-dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

Medicine: Investigated for its potential therapeutic applications, such as in the treatment of cancer, cardiovascular diseases, and neurological disorders.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of 3-(3,5-dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

Affecting Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

- Trifluoromethyl (-CF₃) Group : The -CF₃ group in the target compound and its analogs (e.g., ) enhances lipophilicity and metabolic stability by resisting oxidative degradation. This contrasts with hydroxyl-rich derivatives (e.g., ), which exhibit higher solubility but poorer membrane permeability .

- Phenoxy vs. Methoxyphenyl Substituents: The 3,5-dimethylphenoxy group in the target compound introduces steric bulk and moderate hydrophobicity compared to the 4-methoxyphenyl group in ’s compound, which offers better solubility due to the polar methoxy (-OCH₃) group .

Bioactivity and Pharmacokinetics

- Solubility and Bioavailability: Hydroxyl-rich derivatives (e.g., ) exhibit high aqueous solubility (e.g., 3,5,7-trihydroxy-2-(4-hydroxyphenyl)chroman-4-one) but suffer from rapid metabolism, reducing bioavailability. In contrast, the target compound’s -CF₃ and dimethylphenoxy groups balance lipophilicity and stability, though its discontinuation suggests unresolved pharmacokinetic challenges .

Actividad Biológica

The compound 3-(3,5-dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one , also known as a derivative of chromen-4-one, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, summarizing research findings, case studies, and relevant data.

- Molecular Formula : C₁₈H₁₃F₃O₄

- Molecular Weight : 344.29 g/mol

- Structure : The compound features a chromenone backbone substituted with a trifluoromethyl group and a dimethylphenoxy moiety.

Antioxidant Activity

Research indicates that compounds with chromenone structures often exhibit significant antioxidant properties. For instance, studies have shown that derivatives similar to 3-(3,5-dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one can scavenge free radicals effectively, thereby reducing oxidative stress in various biological systems .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. In vitro studies demonstrate that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria. For example, a study reported an inhibition zone of 15 mm against Staphylococcus aureus and Escherichia coli at a concentration of 100 µg/mL .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been highlighted in several studies. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This effect is attributed to the modulation of NF-kB signaling pathways .

Case Studies

- Case Study on Antioxidant Activity : A study conducted on a series of chromenone derivatives, including our compound, revealed that they significantly reduced malondialdehyde (MDA) levels in rat models subjected to oxidative stress. The results indicated a dose-dependent response with maximum efficacy at 50 mg/kg body weight .

- Case Study on Antimicrobial Efficacy : In another investigation, the compound was tested against clinical isolates of E. coli. Results showed that it inhibited bacterial growth effectively, suggesting its potential use as an antimicrobial agent in treating infections caused by resistant strains .

The biological activities of 3-(3,5-dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one can be attributed to several mechanisms:

- Free Radical Scavenging : The presence of hydroxyl groups enhances its ability to donate electrons and neutralize free radicals.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to its anti-inflammatory effects.

- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, disrupting their integrity and leading to cell death.

Data Summary Table

Q & A

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.